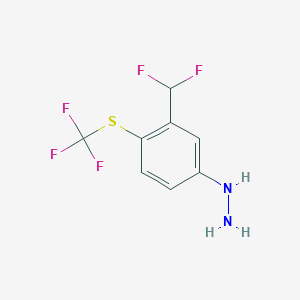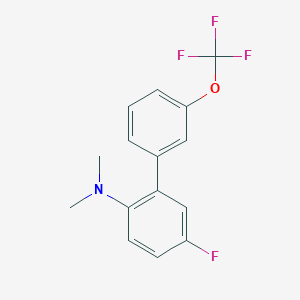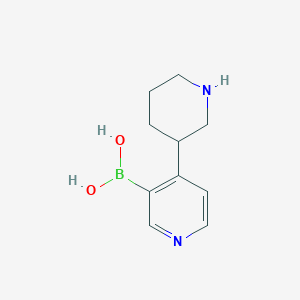
1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a cyano group, and a bromopropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one typically involves the reaction of 3-amino-4-cyanophenyl derivatives with bromopropanone under controlled conditions. One common method involves the use of a base such as potassium carbonate in a water-ethanol mixture, followed by heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can convert the cyano group to an amine group.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Amino-4-cyanophenylboronic acid: Shares the amino and cyano groups but differs in the presence of a boronic acid moiety.
2-Amino-3-cyano-4H-chromenes: Contains similar functional groups but within a different structural framework.
Propriétés
Formule moléculaire |
C10H9BrN2O |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
2-amino-4-(3-bromopropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c11-4-3-10(14)7-1-2-8(6-12)9(13)5-7/h1-2,5H,3-4,13H2 |
Clé InChI |
QVQOQNRWNAFZRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CCBr)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)













